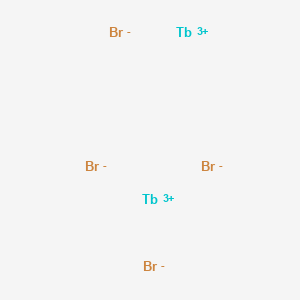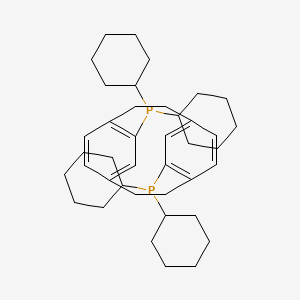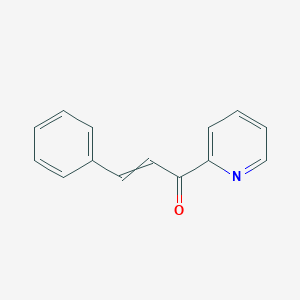
Diterbium(3+) tetrabromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diterbium(3+) tetrabromide is an inorganic compound with the chemical formula Tb₂Br₄ It is a bromide of terbium, a rare earth element
准备方法
Synthetic Routes and Reaction Conditions
Diterbium(3+) tetrabromide can be synthesized through the direct reaction of terbium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
2Tb+4Br2→Tb2Br4
This method involves heating terbium metal in the presence of bromine gas at temperatures around 215°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the compound. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
Diterbium(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(IV) compounds, while reduction reactions may produce terbium(II) compounds. Substitution reactions can result in the formation of mixed halides or complex compounds with different ligands.
科学研究应用
Diterbium(3+) tetrabromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
作用机制
The mechanism of action of diterbium(3+) tetrabromide involves its interaction with molecular targets and pathways within cells. For example, in bioimaging applications, it can be transported into cells via receptor-mediated processes and localized in specific cellular regions . The compound’s luminescent properties make it useful for tracking and studying cellular processes.
相似化合物的比较
Similar Compounds
Terbium(III) bromide (TbBr₃): Another bromide of terbium with similar properties but different stoichiometry.
Tellurium tetrabromide (TeBr₄): A bromide of tellurium with different chemical and physical properties.
Uniqueness
Diterbium(3+) tetrabromide is unique due to its specific stoichiometry and the resulting chemical and physical properties. Its applications in bioimaging and materials science distinguish it from other similar compounds.
属性
分子式 |
Br4Tb2+2 |
|---|---|
分子量 |
637.47 g/mol |
IUPAC 名称 |
terbium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |
InChI 键 |
SNQQTCUGUNZHCP-UHFFFAOYSA-J |
规范 SMILES |
[Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)






![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)


